molecular formula C11H12ClN B1466264 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile CAS No. 1268077-32-2

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile

Cat. No.: B1466264
CAS No.: 1268077-32-2
M. Wt: 193.67 g/mol
InChI Key: IGJKIQKJURWHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS: 64798-33-0) is a nitrile derivative featuring a 3-chlorophenyl group attached to a dimethyl-substituted propanenitrile backbone. Its structure is characterized by a meta-chlorine substituent on the aromatic ring and two methyl groups at the β-position of the nitrile functional group. This compound is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes . Synonyms include (m-chlorophenyl)-isobutyronitrile and benzeneacetonitrile, 3-chloro-α,α-dimethyl- .

Properties

IUPAC Name

3-(3-chlorophenyl)-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-4-3-5-10(12)6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJKIQKJURWHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile typically involves the reaction of 3-chlorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Key Structural Features Substituents/Modifications Applications/Properties References
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile Nitrile, 3-Cl-phenyl, β-dimethyl Meta-Cl, methyl groups Organic synthesis intermediate
3-(3,4-Dimethoxyphenyl)-2,2-dimethylpropanenitrile Nitrile, 3,4-OMe-phenyl Electron-donating methoxy groups Catalysis, indene synthesis
(R)-2-(3-Chlorophenyl)propanenitrile Chiral nitrile, single methyl group R-configuration Asymmetric synthesis
3-(1,3-Dimethyl-2-oxoindolin-3-yl)-2,2-dimethylpropanenitrile Oxindole core, nitrile Heterocyclic scaffold Pharmaceutical intermediates
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole-amide, 3-Cl-phenyl Amide linkage Antimicrobial agents
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid Carboxylic acid derivative Hydrolyzed nitrile Drug delivery, salt formation

Research Findings and Implications

  • Electronic Effects : The meta-chlorine in the parent compound withdraws electron density, making the nitrile more electrophilic compared to methoxy-substituted analogues .
  • Synthetic Utility : Chiral nitriles (e.g., (R)-2-(3-chlorophenyl)propanenitrile) enable stereocontrolled synthesis of APIs, while coordination complexes highlight applications in materials science .

Biological Activity

3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile is a nitrile compound that has attracted attention due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClN
  • Molecular Weight : 221.7 g/mol
  • CAS Number : 1489965-36-7

The compound features a chlorophenyl group attached to a dimethylpropanenitrile backbone, which influences its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The primary biological activities observed include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Antiviral Properties : Similar compounds have shown effectiveness in inhibiting viral replication, particularly in the context of HIV and other viruses.
  • Antioxidant Activity : Compounds in this class may also function as antioxidants, mitigating oxidative stress in cells .

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits HIV replication
AntioxidantReduces oxidative stress

Case Studies and Research Findings

  • Antimicrobial Study :
    A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.
  • Antiviral Research :
    In vitro studies demonstrated that derivatives of similar structures effectively inhibited HIV-1 replication in acutely infected cells. The mechanism involved the disruption of viral envelope proteins, thereby preventing entry into host cells.
  • Antioxidant Activity :
    A comprehensive evaluation of antioxidant properties revealed that the compound could scavenge free radicals effectively, contributing to cellular protection against oxidative damage. This activity was assessed using DPPH and ABTS assays, showing promising results for potential therapeutic applications in oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-2,2-dimethylpropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.